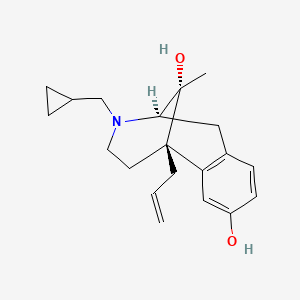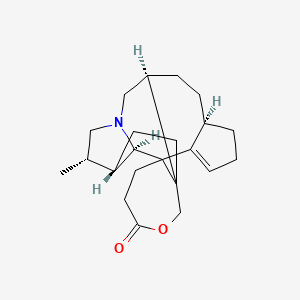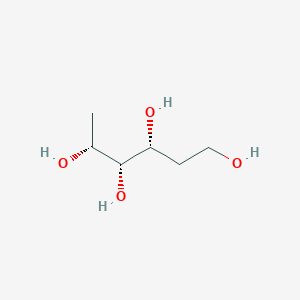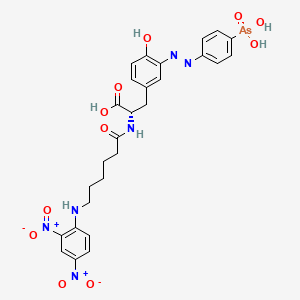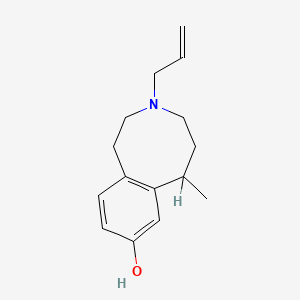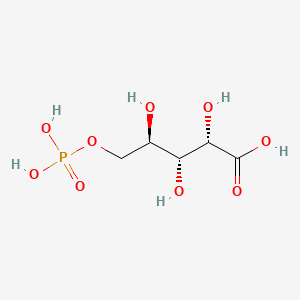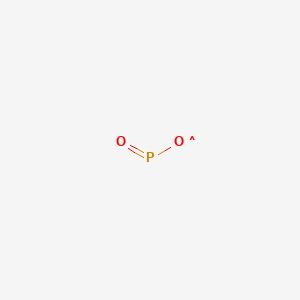
phosphorus(IV) oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorus dioxide is a phosphorus oxide and an inorganic radical.
Wissenschaftliche Forschungsanwendungen
1. 2D Semiconductor Applications
Black phosphorus (BP), a two-dimensional semiconductor with a tunable direct bandgap and high carrier mobility, finds applications in batteries, solar cells, photocatalysis, plasmonics, and optoelectronics. Interestingly, despite its sensitivity to ambient conditions, BP's interaction with oxygen slows down charge recombination, a surprising effect since charges are typically lost on defects. This property of BP, due to its unique interaction with oxygen and water, supports its use in energy and electronics applications (Zhang, Vasenko, Zhao, & Prezhdo, 2019).
2. Ambient Stability Challenges
The poor ambient stability of BP, particularly its oxidation process, presents challenges for its application in electronic, optical, and energy storage fields. Studies reveal that oxidation of BP initially occurs through nonbridging oxide species, which later convert to bridging oxide species, leading to the decomposition of BP. This understanding of BP’s surface chemistry is crucial for advancing its application in various technologies (van Druenen et al., 2019).
3. Electrochemical Energy Storage
Phosphorus compounds like metal phosphides and phosphates exhibit excellent performance in electrochemical energy storage. They compare favorably with transition metal oxides/hydroxides in supercapacitor applications, offering advantages in electrical and ion conductivity and device stability. This makes them promising for new classes of electrode materials in supercapacitors (Li, Elshahawy, Guan, & Wang, 2017).
4. Biomedical Applications
BP, due to its unique properties and biocompatibility, is increasingly used in biomedicine. Its applications include photothermal therapy, photodynamic therapy, drug delivery, bioimaging, biosensing, and theranostics. Strategies to overcome challenges related to BP's surface instability due to chemical degradation are critical for its application in biomedicine (Luo, Fan, Zhou, Zhang, & Mei, 2019).
5. Photocatalytic and Optoelectronic Applications
The unique characteristics of black phosphorus, such as its layered structure and semiconductor properties, make it suitable for photocatalytic and optoelectronic applications. Its ability to be reduced to a single atomic layer, known as phosphorene, allows for diverse applications in optical and electronic devices (Liu, Du, Deng, & Ye, 2014).
Eigenschaften
CAS-Nummer |
12164-97-5 |
|---|---|
Produktname |
phosphorus(IV) oxide |
Molekularformel |
O2P |
Molekulargewicht |
62.973 g/mol |
InChI |
InChI=1S/O2P/c1-3-2 |
InChI-Schlüssel |
CJDZTJNITSFKRE-UHFFFAOYSA-N |
SMILES |
O=P[O] |
Kanonische SMILES |
O=P[O] |
Andere CAS-Nummern |
12164-97-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,7-Difluoro-6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one](/img/structure/B1196983.png)
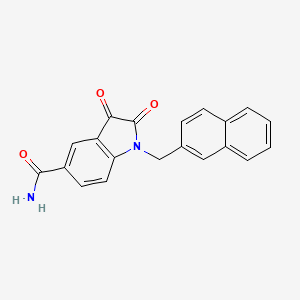
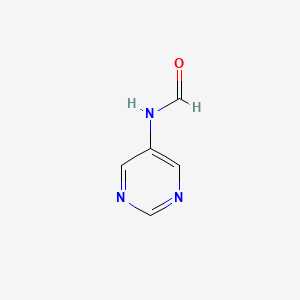
![2-[[4-Amino-2-(ethylamino)-5-thiazolyl]-phenylmethylidene]propanedinitrile](/img/structure/B1196989.png)
![1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone](/img/structure/B1196993.png)
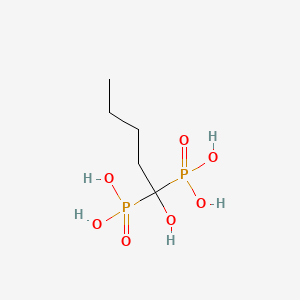
![3-[[[5-(Phenylmethyl)-1,3,4-oxadiazol-2-yl]thio]methyl]benzoic acid](/img/structure/B1196995.png)
![4,4'-Dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B1196996.png)
